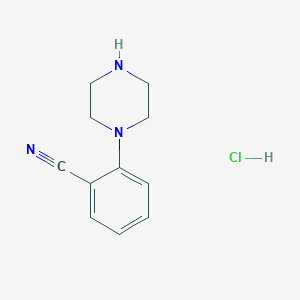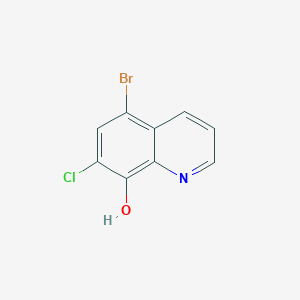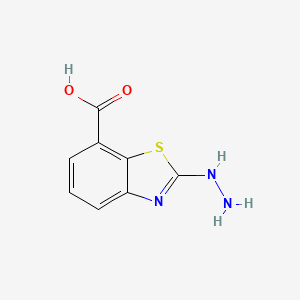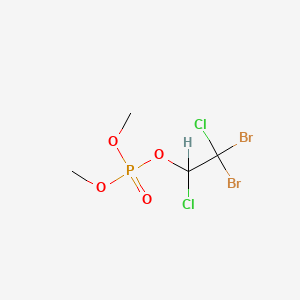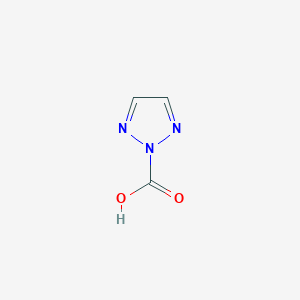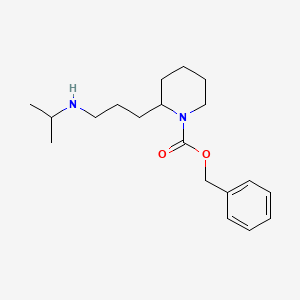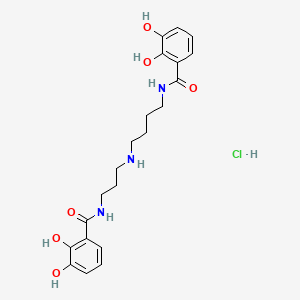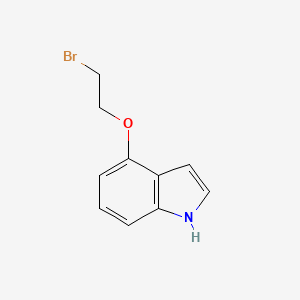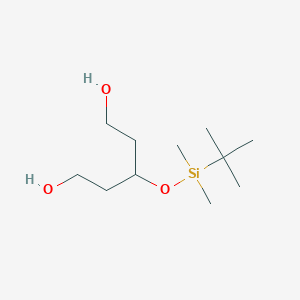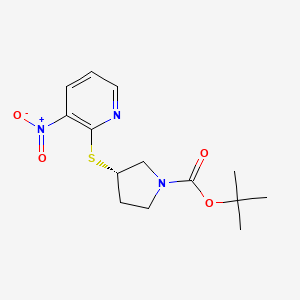![molecular formula C9H16ClN B13968811 2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a chlorine atom and a methyl group in the structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often incorporate advanced technologies and equipment to optimize the reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine atom, while oxidation reactions may produce oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These studies aim to identify compounds with therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound is used in the development of new materials and chemical products. Its reactivity and structural properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane can be compared with other similar spiro compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar spiro structure but differs in the arrangement of the rings and the presence of functional groups.
2,6-Diazaspiro[3.4]octane: Another related compound with a spiro structure, used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which distinguishes it from other spiro compounds.
Eigenschaften
Molekularformel |
C9H16ClN |
|---|---|
Molekulargewicht |
173.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-methyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C9H16ClN/c1-11-3-2-9(7-11)4-8(5-9)6-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
ZJTBGPZRVBMKEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CC(C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
